molecular formula C17H26N2O2 B6633021 N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide

N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide

Cat. No.: B6633021
M. Wt: 290.4 g/mol
InChI Key: GOPOVZXCWORFJQ-UHFFFAOYSA-N
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Description

N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2)8-5-9-18-15(17)16(20)19-11-13-6-4-7-14(10-13)12-21-3/h4,6-7,10,15,18H,5,8-9,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPOVZXCWORFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1C(=O)NCC2=CC(=CC=C2)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethyl Groups: The 3,3-dimethyl substitution is achieved through alkylation reactions.

    Attachment of the Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and batch processing, with stringent control over reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide: Unique due to its specific substitution pattern and functional groups.

    N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-thioamide: Contains a thioamide group, offering different chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxymethyl and dimethyl substitutions, along with the carboxamide group, make it a versatile compound for various applications.

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